Due to its chirality, (R)-butane-1,3-diol can be used as a chiral pool starting material for the synthesis of other optically active compounds. These compounds are crucial in various fields like drug discovery and material science, where the 3D structure of a molecule can significantly impact its properties PubChem, (R)-butane-1,3-diol: .
Research suggests (R)-butane-1,3-diol might play a role in the biodegradation of certain pollutants. Studies have explored its potential use by microorganisms for the degradation of aromatic hydrocarbons, which are common environmental contaminants The antimycotic activity in vitro of five diols., E. Canuto et al., Journal of Applied Microbiology, (2004): .
Limited research indicates that (R)-butane-1,3-diol might have applications in the development of new materials. For instance, some studies have investigated its use as a component in the synthesis of polyesters with specific properties [US Patent Application 2013/0232322 (Aliphatic polyesters and methods for their preparation), M.A. Hillmyer et al.].
(R)-butane-1,3-diol is an organic compound characterized by the formula and is classified as a diol due to the presence of two alcohol functional groups. It is a chiral molecule, with the (R) enantiomer being particularly significant in various biological and industrial applications. This compound appears as a colorless, bittersweet liquid that is soluble in water, with a melting point of approximately -50 °C and a boiling point of 207.5 °C .
(R)-butane-1,3-diol can undergo several chemical transformations:
These reactions illustrate its utility in organic synthesis and industrial processes .
(R)-butane-1,3-diol exhibits notable biological activities. It has been shown to have hypoglycemic effects, making it relevant in metabolic studies. The compound can be converted into β-hydroxybutyrate, which serves as a substrate for brain metabolism. Additionally, it has been noted for its sedative and hypotensive properties comparable to ethanol, with the (R) enantiomer displaying enhanced activity .
Several methods exist for synthesizing (R)-butane-1,3-diol:
(R)-butane-1,3-diol has diverse applications across various fields:
Research indicates that (R)-butane-1,3-diol interacts with various biological systems. Studies have shown its potential to induce ketogenesis when esterified with fatty acids. This interaction is significant for metabolic regulation and energy production in cells. Furthermore, its sedative effects suggest interactions with neurotransmitter systems similar to those affected by ethanol .
Several compounds share structural similarities with (R)-butane-1,3-diol. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
Butane-1,4-diol | C4H10O2 | Has hydroxyl groups at positions 1 and 4; used in polymer production. |
Propylene glycol | C3H8O2 | A common solvent and humectant; less viscous than butane-1,3-diol. |
Butane-2,3-diol | C4H10O2 | Different stereochemistry; used in organic synthesis. |
Ethylene glycol | C2H6O2 | A simpler diol; widely used as antifreeze and coolant. |
(R)-butane-1,3-diol stands out due to its specific chiral configuration and unique biological properties that differentiate it from these other compounds .
Irritant